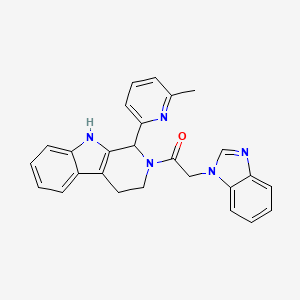![molecular formula C23H32N2O B6006523 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6006523.png)
2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol, also known as MPPE, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in pharmacology and medicine. MPPE is a piperazine derivative that has been synthesized for its ability to modulate various physiological and biochemical processes in the body.
Mecanismo De Acción
The mechanism of action of 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol is not fully understood, but it is thought to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. It has also been shown to modulate the activity of certain enzymes and proteins involved in inflammation and immune function. Further research is needed to fully elucidate the mechanism of action of 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol.
Biochemical and Physiological Effects:
2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase levels of certain neurotransmitters in the brain, such as serotonin and dopamine, which could contribute to its anxiolytic and antidepressant effects. 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol has also been shown to reduce inflammation and modulate the activity of immune cells, which could have implications for the treatment of inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol in scientific research is its high purity and yield, which makes it suitable for use in a variety of experimental settings. However, one limitation is that the mechanism of action of 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol is not fully understood, which could make it difficult to interpret experimental results. Additionally, further research is needed to determine the optimal dosage and administration of 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol for different applications.
Direcciones Futuras
There are several future directions for research on 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol. One area of focus could be on its potential applications in the treatment of anxiety and depression. Further research is needed to determine the optimal dosage and administration of 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol for these conditions. Another area of focus could be on its potential applications in the treatment of autoimmune diseases and other inflammatory conditions. Finally, further research is needed to fully elucidate the mechanism of action of 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol and its effects on various physiological and biochemical processes in the body.
Métodos De Síntesis
The synthesis of 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is piperazine, which is reacted with 4-methylbenzyl chloride and 3-phenylpropyl chloride in the presence of a base. The resulting intermediate is then reduced using sodium borohydride to yield 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol. The synthesis of 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol has been studied for its potential applications in pharmacology and medicine. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression. 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol has also been investigated for its ability to modulate the immune system and reduce inflammation, which could have implications for the treatment of autoimmune diseases and other inflammatory conditions.
Propiedades
IUPAC Name |
2-[4-[(4-methylphenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O/c1-20-9-11-22(12-10-20)18-24-15-16-25(23(19-24)13-17-26)14-5-8-21-6-3-2-4-7-21/h2-4,6-7,9-12,23,26H,5,8,13-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDGAFMKRZVWLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(C(C2)CCO)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(4-Methylphenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B6006440.png)
![[1-({1-[3-(methylthio)butyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B6006453.png)
![4-(3-{[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine](/img/structure/B6006457.png)

![ethyl 2-{[N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6006480.png)
![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-isopropylbenzenesulfonohydrazide](/img/structure/B6006488.png)
![2-(2-bromophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B6006490.png)
![N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6006494.png)
![4-(5-chloro-2-fluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6006509.png)
![isopropyl 2-{[2-(4-ethylphenoxy)propanoyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B6006511.png)
![1-(1-azepanyl)-3-[3-({[2-(1,3-thiazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6006517.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B6006529.png)
![1-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-phenylpiperidine](/img/structure/B6006531.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6006543.png)